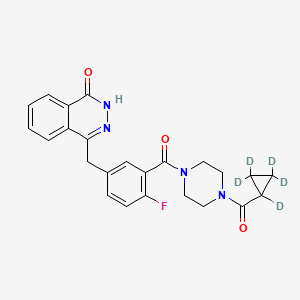

Olaparib-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYAMZZIXQODN-UPHFDSBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Purification of Deuterated Olaparib

Synthetic Strategy Overview

The synthesis of deuterated Olaparib is approached by incorporating a deuterated building block into a well-established synthetic route for Olaparib. The most common and practical strategy involves the use of piperazine-d8, a commercially available deuterated reagent. This leads to the formation of Olaparib-d8.

The overall synthesis can be divided into two primary stages:

-

Synthesis of the Phthalazinone Core: Preparation of the key intermediate, 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid.

-

Amide Coupling and Final Product Formation: Coupling of the phthalazinone core with a deuterated piperazine derivative, followed by acylation to yield the final deuterated Olaparib.

Experimental Protocols

Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic Acid (Intermediate 1)

This intermediate is a key component in several reported syntheses of Olaparib. One common method involves the reaction of 2-formylbenzoic acid with a suitable phosphonate, followed by cyclization with hydrazine.

Protocol:

-

Step A: Horner-Wadsworth-Emmons Reaction:

-

To a solution of 2-formylbenzoic acid, dimethyl phosphite is added, and the mixture is heated to produce the corresponding phosphonate intermediate.

-

This phosphonate is then reacted with 4-fluoro-3-formylbenzonitrile in the presence of a base (e.g., sodium methoxide in methanol or triethylamine in dioxane) to yield an E/Z mixture of the olefin.

-

-

Step B: Cyclization and Hydrolysis:

-

The resulting olefin mixture is treated with hydrazine hydrate in a suitable solvent like ethanol or tetrahydrofuran at elevated temperatures (e.g., 60 °C). This step forms the phthalazinone ring.

-

The nitrile group is then hydrolyzed to a carboxylic acid using a strong base such as aqueous sodium hydroxide at an elevated temperature (e.g., 90 °C).

-

Acidification of the reaction mixture with an acid like hydrochloric acid to a pH of 4 precipitates the desired product, 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid. The solid is collected by filtration, washed, and dried.

-

Synthesis of Olaparib-d8

The final step involves coupling the benzoic acid intermediate with a deuterated piperazine derivative.

Protocol:

-

Preparation of Deuterated Piperazine Moiety:

-

Start with commercially available piperazine-d8.

-

React piperazine-d8 with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to form 1-(cyclopropanecarbonyl)piperazine-d8.

-

-

Amide Coupling:

-

The intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-l-yl)methyl)-benzoic acid is dissolved in a suitable solvent such as acetonitrile or dichloromethane.

-

An amide coupling reagent, such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added to the solution.

-

The prepared 1-(cyclopropanecarbonyl)piperazine-d8 is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours (e.g., 18 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Work-up and Isolation of Crude Product:

-

Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent like dichloromethane.

-

The combined organic layers are washed with aqueous solutions (e.g., 5% citric acid, 5% sodium carbonate, and water) to remove unreacted starting materials and coupling reagents.

-

The organic solvent is removed under reduced pressure to yield the crude Olaparib-d8.

-

Purification of Olaparib-d8

High purity of the final compound is essential, especially for its use as an analytical standard. A combination of crystallization and chromatographic techniques can be employed. A patented method for purifying Olaparib has demonstrated the ability to achieve very high purity.

Crystallization Protocol

Protocol:

-

The crude Olaparib-d8 is dissolved in a mixed solvent system of ethyl acetate and acetone at a controlled temperature of 45-50 °C until fully dissolved.

-

Activated carbon is added to the solution for decolorization, and the mixture is stirred for 15-30 minutes.

-

The hot solution is filtered to remove the activated carbon.

-

The filtrate is then slowly cooled to a temperature between 0 °C and -10 °C to induce crystallization. The cooling rate can be controlled (e.g., 10 °C/hour) to promote the formation of well-defined crystals.

-

The mixture is allowed to stand at this low temperature for several hours (e.g., 4-6 hours) to maximize crystal growth.

-

The crystals are collected by filtration, washed with cold acetone, and then dried under vacuum to yield purified Olaparib-d8.

Chromatographic Purification

For even higher purity or for the isolation of small quantities, preparative HPLC can be utilized.

Protocol:

-

A reversed-phase column (e.g., C18) is used.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

The crude product is dissolved in a suitable solvent and injected onto the column.

-

A gradient or isocratic elution is used to separate the desired product from impurities.

-

Fractions containing the pure product are collected, and the solvent is removed to yield the final high-purity Olaparib-d8.

Quantitative Data

The following table summarizes typical yields and purity data reported for the synthesis and purification of non-deuterated Olaparib, which can be considered indicative for the deuterated analog.

| Step | Parameter | Value | Reference |

| Synthesis | |||

| Horner-Wadsworth-Emmons Reaction | Yield | ~96% | |

| Phthalazinone Formation (from olefin) | Yield | ~77% | |

| Amide Coupling (HBTU) | Yield | 62-84% | |

| Eco-friendly 4-step Synthesis | Overall Yield | 51% | |

| Purification | |||

| Crystallization (Ethyl Acetate/Acetone) | Yield | 95.6% - 98.6% | |

| Crystallization (Ethyl Acetate/Acetone) | HPLC Purity | >99.9% | |

| Crystallization (Ethyl Acetate/Acetone) | Single Impurity | <0.05% | |

| Analytical Characterization | |||

| HPLC-UV Retention Time (C18 column, specific conditions) | Retention Time | ~4.32 min | |

| LC-MS/MS Limit of Quantification (in plasma) | LOQ | 0.5 ng/mL |

Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of Olaparib-d8.

A Technical Guide to Deuterium-Labeled Olaparib-d5: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Olaparib-d5, a deuterated analog of the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Olaparib. This document details the precise location of deuterium labeling, outlines its synthesis and characterization, and discusses its application in research and development.

Deuterium Labeling Position in this compound

This compound is a stable isotope-labeled version of Olaparib where five hydrogen atoms have been replaced with deuterium. The isotopic labeling is specifically located on the cyclopropane-carbonyl moiety of the molecule.

The IUPAC name for this compound is 4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one.[1] This nomenclature precisely defines the positions of the five deuterium atoms on the cyclopropyl ring.

Table 1: Structural Information of Olaparib and this compound

| Property | Olaparib | This compound |

| Molecular Formula | C₂₄H₂₃FN₄O₃ | C₂₄H₁₈D₅FN₄O₃ |

| Molecular Weight | 434.46 g/mol | 439.5 g/mol |

| IUPAC Name | 4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | 4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one[1] |

| Isomeric SMILES | c1ccc2c(c1)c(nnc2=O)Cc3ccc(c(c3)F)C(=O)N4CCN(CC4)C(=O)C5CC5 | [2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H][1] |

Synthesis and Characterization

The synthesis of this compound follows a similar route to that of unlabeled Olaparib, with the key difference being the introduction of a deuterated starting material in the final acylation step.

Experimental Protocol: Synthesis of this compound

A common synthetic route for Olaparib involves the coupling of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid with 1-(cyclopropanecarbonyl)piperazine. To synthesize this compound, the corresponding deuterated piperazine derivative is used.

Step 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This key intermediate can be prepared through various published methods. A practical approach involves the reaction of 2-fluoro-5-(bromomethyl)benzonitrile with phthalhydrazide, followed by hydrolysis of the nitrile group to a carboxylic acid.

Step 2: Synthesis of 1-(cyclopropanecarbonyl-d5)piperazine. This deuterated reagent is prepared by reacting piperazine with cyclopropane-1-carbonyl-d5 chloride.

Step 3: Final Coupling Reaction. 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is activated, typically with a coupling agent like HATU or HBTU, and then reacted with 1-(cyclopropanecarbonyl-d5)piperazine in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion. The product, this compound, is then isolated and purified using standard chromatographic techniques.

Characterization

Mass Spectrometry: The successful incorporation of five deuterium atoms is confirmed by mass spectrometry. The molecular weight of this compound is 439.5 g/mol , which is 5 units higher than that of unlabeled Olaparib (434.46 g/mol ). In high-resolution mass spectrometry (HRMS), the exact mass of the [M+H]⁺ ion for this compound would be expected to be approximately 440.2062, compared to 435.1754 for unlabeled Olaparib.

NMR Spectroscopy:

-

¹H NMR: The most significant change in the ¹H NMR spectrum of this compound compared to Olaparib is the absence of signals corresponding to the cyclopropyl protons. The multiplet signals for the CH and CH₂ groups of the cyclopropane ring will be absent. The remaining signals of the molecule should remain largely unchanged, although minor shifts in adjacent protons might be observed.

-

²H NMR: A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms on the cyclopropyl ring.

-

¹³C NMR: The carbon signals of the cyclopropyl ring will be present but may show splitting due to coupling with deuterium (C-D coupling), and the intensities of these signals will be significantly reduced in a proton-decoupled ¹³C NMR spectrum.

Application in Research and Development

Deuterium-labeled compounds like this compound are invaluable tools in drug development, primarily used as internal standards in quantitative bioanalytical assays.

Experimental Protocol: Quantitative Analysis of Olaparib in Biological Matrices using LC-MS/MS

This protocol outlines a general procedure for the quantification of Olaparib in plasma samples using this compound as an internal standard.

1. Sample Preparation:

- To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution (at a known concentration).

- Perform protein precipitation by adding 300 µL of acetonitrile.

- Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

- Mass Spectrometry (MS/MS): The analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

- MRM Transition for Olaparib: m/z 435.2 → 367.2 (Quantifier) and m/z 435.2 → 281.1 (Qualifier).

- MRM Transition for this compound: m/z 440.2 → 372.2 (Quantifier).

3. Quantification: The concentration of Olaparib in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of Olaparib.

Mechanism of Action and Signaling Pathway

Olaparib is a potent inhibitor of PARP enzymes, particularly PARP1 and PARP2. These enzymes play a critical role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.

In normal cells, if SSBs are not repaired, they can lead to the formation of double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway, which involves proteins like BRCA1 and BRCA2.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HRR pathway is deficient. When these cells are treated with a PARP inhibitor like Olaparib, the SSBs are not repaired, leading to an accumulation of DSBs. Since the HRR pathway is non-functional, the cell must rely on the error-prone Non-Homologous End Joining (NHEJ) pathway. The overwhelming amount of DNA damage and genomic instability ultimately leads to cell death, a concept known as synthetic lethality.

Diagram 1: Olaparib Synthesis Workflow

A simplified workflow for the synthesis of this compound.

Diagram 2: Olaparib's Mechanism of Action - PARP Inhibition and Synthetic Lethality

Signaling pathway of Olaparib's synthetic lethality in BRCA-deficient cells.

References

The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide

Introduction

In the landscape of modern analytical chemistry, particularly within pharmaceutical research and development, achieving accurate and precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. However, the accuracy of LC-MS-based quantification can be significantly compromised by a phenomenon known as the "matrix effect." This technical guide provides an in-depth exploration of the rationale for using deuterated internal standards to overcome this challenge, offering a robust solution for generating reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who rely on high-integrity quantitative data.

The Core Rationale: Combating the Matrix Effect

The primary justification for employing a deuterated internal standard lies in its ability to effectively compensate for variability during sample analysis, most notably the matrix effect.

What is the Matrix Effect?

Biological samples such as plasma, blood, and tissue homogenates are incredibly complex mixtures. When an analyte of interest is extracted and analyzed from these samples, other endogenous components of the matrix are inevitably co-extracted. During LC-MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This interference can either suppress or enhance the analyte's signal, leading to an underestimation or overestimation of its true concentration. This variability is often unpredictable and can differ significantly from one sample to another, posing a major challenge to data accuracy and reliability.

An ideal internal standard (IS) is a compound that behaves identically to the analyte during sample preparation and analysis but is distinguishable by the mass spectrometer. By adding a known concentration of the IS to every sample, standard, and quality control, the ratio of the analyte's response to the IS's response is used for quantification. This ratiometric approach corrects for variations in extraction efficiency, injection volume, and, most importantly, ionization.

Deuterated Internal Standards: The Gold Standard

A deuterated internal standard is a form of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with their stable isotope, deuterium (²H or D). These standards are considered the "gold standard" in quantitative bioanalysis for several compelling reasons.

Key Advantages:

-

Near-Identical Physicochemical Properties: Because the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical structure, the deuterated standard exhibits nearly identical physicochemical properties to the unlabeled analyte. This includes polarity, solubility, and pKa.

-

Co-elution with the Analyte: Due to their similar properties, the deuterated internal standard and the analyte co-elute during chromatographic separation. This ensures that both compounds experience the same local matrix environment as they enter the ion source of the mass spectrometer. Any ion suppression or enhancement caused by co-eluting matrix components will therefore affect both the analyte and the internal standard to a similar degree.

-

Identical Extraction Recovery and Ionization Response: The deuterated standard mimics the analyte's behavior throughout the entire analytical process, from extraction and sample handling to ionization in the MS source.

By tracking the signal of the deuterated internal standard, which is experiencing the same analytical variations as the analyte, a reliable correction can be made, leading to a significant improvement in the accuracy and precision of the final quantitative results.

Quantitative Impact on Assay Performance

The theoretical advantages of using a deuterated internal standard are borne out by empirical data. A study on the immunosuppressant drug sirolimus provides a clear example of the superior performance of a deuterated internal standard compared to a structural analog.

Table 1: Comparison of Interpatient Assay Imprecision for Sirolimus Using a Deuterated vs. an Analog Internal Standard

| Internal Standard Type | Analyte | Internal Standard | Interpatient Assay Imprecision (CV%) |

| Deuterated | Sirolimus (SIR) | Sirolimus-d3 (SIR-d3) | 2.7% - 5.7% |

| Analog | Sirolimus (SIR) | Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |

Data sourced from a study evaluating the measurement of sirolimus by HPLC-ESI-MS/MS.

The data clearly demonstrates that the use of the deuterated internal standard, SIR-d3, resulted in consistently lower interpatient assay imprecision (as measured by the coefficient of variation, CV%) compared to the analog internal standard, DMR. This indicates that the deuterated standard was more effective at compensating for the variability between different patient samples, a direct consequence of its ability to better mimic the behavior of sirolimus in the presence of varying matrix effects.

Experimental Workflow and Protocols

A robust bioanalytical method using a deuterated internal standard involves several key steps, from sample preparation to data analysis.

Illustrative Experimental Protocol: Quantification of an Analyte in Human Plasma

This protocol provides a generalized workflow for the quantification of a small molecule drug in human plasma using protein precipitation and LC-MS/MS.

1. Materials and Reagents:

-

Blank human plasma

-

Analyte reference standard

-

Deuterated internal standard

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid

-

Deionized water

-

96-well collection plates

-

Centrifuge

2. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of the analyte and the deuterated internal standard in methanol.

-

From the stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution in 50:50 (v/v) ACN:water.

-

Prepare a working solution of the deuterated internal standard at a concentration of 100 ng/mL in ACN. This solution will be used for protein precipitation.

3. Preparation of Calibration Standards and Quality Controls (QCs):

-

Spike blank human plasma with the analyte working solutions to create a calibration curve with 8-10 non-zero concentration points.

-

Spike blank human plasma with separate analyte working solutions to create QC samples at low, medium, and high concentrations.

4. Sample Preparation (Protein Precipitation):

-

To 50 µL of each standard, QC, and unknown plasma sample in a 96-well plate, add 200 µL of the internal standard working solution in ACN (100 ng/mL).

-

Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a new 96-well plate.

-

Add 100 µL of deionized water to the supernatant.

-

Seal the plate and vortex briefly before placing it in the autosampler for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of the analyte from other matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least one specific precursor-to-product ion transition for the analyte and one for the deuterated internal standard.

-

6. Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Bioanalytical workflow using a deuterated internal standard.

Logical Framework for Accurate Quantification

The underlying principle of using a deuterated internal standard is based on a logical framework that ensures the final calculated concentration is a true reflection of the analyte's presence in the original sample, irrespective of analytical variations.

Caption: Logical framework for matrix effect correction.

Considerations and Best Practices

While deuterated internal standards are powerful tools, their effective use requires attention to certain details:

-

Isotopic Purity: The deuterated standard should have high isotopic purity, meaning it should contain minimal amounts of the unlabeled analyte. Contamination with the unlabeled analyte can interfere with the quantification of low concentration samples.

-

Stability of the Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix. Exchange can lead to a loss of the mass difference and compromise the standard's effectiveness.

-

Sufficient Mass Difference: The deuterated standard should have a mass difference of at least 3 Da from the analyte to avoid any potential interference from the natural isotopic distribution of the analyte.

Conclusion

The use of deuterated internal standards is a cornerstone of modern quantitative bioanalysis. By closely mimicking the physicochemical properties and analytical behavior of the target analyte, these standards provide an effective mechanism to compensate for the unpredictable and often significant impact of matrix effects. The resulting improvement in assay precision and accuracy is critical for making informed decisions in drug development, from early discovery through to clinical trials. While the initial investment in synthesizing a deuterated standard may be higher than for a structural analog, the long-term benefits of robust, reliable, and defensible data are invaluable.

A Technical Guide to Commercial Sourcing of Olaparib-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercial suppliers of Olaparib-d5, a deuterated internal standard essential for the accurate quantification of the PARP inhibitor Olaparib in preclinical and clinical research. This document offers a comparative summary of product specifications from various suppliers, a representative experimental protocol for its use in bioanalytical assays, and a visual workflow to guide researchers in its application.

Commercial Suppliers of this compound

The selection of a suitable internal standard is critical for the development of robust and reproducible bioanalytical methods. This compound, with its stable isotope label, offers near-identical physicochemical properties to Olaparib, ensuring similar extraction recovery and ionization efficiency in mass spectrometry-based assays, while being distinguishable by its mass-to-charge ratio. Below is a comparative table of commercial suppliers offering this compound for research purposes.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment | Available Formats |

| MedChemExpress | HY-10162S | 2143107-56-4 | C₂₄H₁₈D₅FN₄O₃ | 439.49 | 99.37%[1] | Not specified | Solid (powder) |

| Simson Pharma | O490001 | 2143107-56-4[2][3] | C₂₄H₁₈D₅FN₄O₃[3] | 439.49[3] | Certificate of Analysis provided[2] | Not specified | In stock[3] |

| Vulcanchem | VC13669564 | 2143107-56-4[4] | C₂₄H₁₈D₅FN₄O₃ | 439.5[4] | ≥98%[4] | Pentadeuterated[4] | Not specified |

| Cayman Chemical | Not explicitly for d5, but offers other deuterated forms (e.g., d4) | 763113-22-0 (unlabeled) | C₂₄H₂₃FN₄O₃ (unlabeled) | 434.5 (unlabeled) | ≥98% (unlabeled)[5] | Not specified for d5 | Crystalline solid (unlabeled)[5] |

| VIVAN Life Sciences | VLDL-01990 | 2143107-56-4[6] | C₂₄H₁₈D₅FN₄O₃[6] | 439.5[6] | CoA, MASS, NMR, and HPLC data provided[6] | Not specified | Not specified |

| Alsachim | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

| Toronto Research Chemicals | Not explicitly for d5, but offers other deuterated compounds | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified |

Representative Experimental Protocol: Quantification of Olaparib in Plasma using this compound by LC-MS/MS

This protocol outlines a general procedure for the quantification of Olaparib in a biological matrix (e.g., human plasma) using this compound as an internal standard. Researchers should optimize and validate the method for their specific application and instrumentation.

1. Preparation of Stock and Working Solutions:

-

Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in a suitable solvent (e.g., DMSO).

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

-

Working Solutions: Prepare serial dilutions of the Olaparib stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 150 µL of the this compound working solution in acetonitrile.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC) System: A suitable HPLC or UPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions: Monitor the specific precursor to product ion transitions for Olaparib and this compound. For example:

-

Olaparib: m/z 435.2 → 366.2

-

This compound: m/z 440.2 → 371.2

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

4. Data Analysis:

-

Integrate the peak areas for both Olaparib and this compound.

-

Calculate the peak area ratio (Olaparib peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of Olaparib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Olaparib using this compound as an internal standard.

Caption: Bioanalytical workflow for Olaparib quantification using a deuterated internal standard.

Signaling Pathway of Olaparib

While this compound is used as an analytical standard, its unlabeled counterpart, Olaparib, is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. The following diagram illustrates the simplified signaling pathway of PARP inhibition by Olaparib.

Caption: Simplified PARP inhibition pathway and the principle of synthetic lethality with Olaparib.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Olaparib D5 | CAS No- 2143107-56-4;763113-22-0(unlabelled) | Simson Pharma Limited [simsonpharma.com]

- 3. Olaparib | Simson Pharma Limited [simsonpharma.com]

- 4. This compound () for sale [vulcanchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. vivanls.com [vivanls.com]

Olaparib-d5: A Technical Guide to Stability and Storage for Researchers

For Immediate Release

This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage conditions of Olaparib-d5. This compound, a deuterated analog of the potent PARP inhibitor Olaparib, is a critical tool in pharmacokinetic and metabolic studies. Understanding its stability profile is paramount for ensuring the accuracy and reliability of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Executive Summary

This compound, as a deuterated compound, is expected to exhibit enhanced metabolic stability compared to its non-deuterated counterpart, Olaparib. This characteristic makes it an invaluable internal standard in bioanalytical assays. Proper handling and storage are crucial to maintain its isotopic purity and chemical integrity. This guide provides a comprehensive overview of best practices for storing this compound in both solid and solution forms and offers insights into its behavior under stress conditions.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to adhere to the following storage guidelines, which have been compiled from supplier recommendations and general best practices for deuterated compounds.

Solid Form

Proper storage of solid this compound is critical for its long-term viability. The following table summarizes the recommended storage conditions for the powdered form of the compound.

| Parameter | Recommended Condition | Duration |

| Temperature | -20°C | 3 years |

| Temperature | 2-8°C (Refrigerator) | 2 years |

| Shipping | Ambient temperature | Short-term |

Data compiled from supplier technical data sheets.

Solution Form

The stability of this compound in solution is dependent on the solvent and storage temperature. Dimethyl sulfoxide (DMSO) is a common solvent for this compound.

| Solvent | Storage Temperature | Duration |

| DMSO | -80°C | 6 months |

| DMSO | -20°C | 1 month |

Data compiled from supplier technical data sheets.

Stability Profile and Degradation Pathways

Forced degradation studies on the non-deuterated form of Olaparib provide valuable insights into the potential degradation pathways of this compound, as the core chemical structure is identical. These studies help in the development of stability-indicating analytical methods.

Summary of Forced Degradation Studies on Olaparib

The following table summarizes the observed degradation of Olaparib under various stress conditions. It is anticipated that this compound would exhibit similar degradation products but potentially at a slower rate due to the kinetic isotope effect.

| Stress Condition | Reagent/Condition Details | Observed Degradation of Olaparib | Reference |

| Acidic Hydrolysis | 5 M HCl, 30 min | ~12.69% degradation. | [1][2] |

| Alkaline Hydrolysis | 5 M NaOH, 30 min | ~2.60% degradation. | [1][2] |

| Oxidative Stress | 30% H₂O₂, 30 min | ~2.55% degradation. | [1][2] |

| Thermal Degradation | 70°C, 3 hours | Stable, negligible degradation observed. | [1][2] |

| Photolytic Degradation | Direct sunlight, 3 hours | Stable, negligible degradation observed. | [1][2] |

It is important to note that these studies were performed on Olaparib, and the degradation kinetics for this compound may differ.

Experimental Protocols for Stability Assessment

The following protocols are based on established methods for the stability testing of Olaparib and can be adapted for this compound.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions as per ICH guidelines.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade methanol and water

-

pH meter

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N HCl.

-

Incubate the mixture at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, neutralize it with 1 N NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Alkaline Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 N NaOH.

-

Follow the incubation and sampling procedure as described for acidic hydrolysis, neutralizing with 1 N HCl.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3-30% H₂O₂.

-

Incubate at room temperature for a defined period, monitoring the degradation.

-

Dilute samples with the mobile phase for analysis.

-

-

Thermal Degradation:

-

Expose the solid this compound to dry heat (e.g., 70°C) for a specified duration.

-

Separately, reflux a solution of this compound in a suitable solvent.

-

Analyze the samples at various time points.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be protected from light.

-

Analyze both the exposed and control samples.

-

-

Analysis:

-

Analyze all samples using a validated stability-indicating HPLC or LC-MS/MS method.

-

The method should be capable of separating the intact drug from its degradation products. For LC-MS/MS analysis of this compound, monitor the appropriate mass transitions, accounting for the mass difference due to deuteration.

-

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products.[3][4]

| Parameter | Condition |

| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Mass Spectrometry (for identification of degradation products) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Visualizations

The following diagrams illustrate key concepts related to Olaparib's mechanism of action and the experimental workflow for stability testing.

Conclusion

This technical guide provides a foundational understanding of the stability and storage of this compound. Adherence to the recommended storage conditions is crucial for maintaining the integrity of this important research tool. The provided experimental protocols offer a starting point for laboratories to develop and validate their own stability-indicating methods. Further research specifically focused on the long-term stability and degradation kinetics of this compound will be beneficial to the scientific community.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. turkjps.org [turkjps.org]

- 3. Stability Indicating Assay Method for the Quantitative Determination of Olaparib in Bulk and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated stability indicating assay method of olaparib: LC-ESI-Q-TOF-MS/MS and NMR studies for characterization of its new hydrolytic and oxidative forced degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

Olaparib: A Deep Dive into the Mechanism of a Pioneering PARP Inhibitor

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the mechanism of action of Olaparib, a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor. Olaparib has revolutionized the treatment landscape for cancers with deficiencies in DNA damage repair, particularly those harboring mutations in the BRCA1 and BRCA2 genes. This document details the core mechanisms of catalytic inhibition and PARP trapping, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action: A Two-Pronged Attack

Olaparib exerts its potent anti-tumor effects through a dual mechanism of action that exploits the concept of synthetic lethality. In cancers with compromised homologous recombination (HR) repair, often due to mutations in BRCA1/2, the inhibition of PARP-mediated DNA repair by Olaparib leads to catastrophic DNA damage and subsequent cell death.

Catalytic Inhibition of PARP

Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1] PARP1 detects SSBs and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

Olaparib is a potent inhibitor of the catalytic activity of PARP1 and PARP2.[2] It competes with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of the PARP enzyme.[3] This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the BER pathway. The accumulation of unrepaired SSBs leads to the collapse of replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[4]

PARP Trapping

Beyond catalytic inhibition, a key element of Olaparib's efficacy is its ability to "trap" PARP enzymes on the DNA at the site of damage.[1][3] When Olaparib binds to the PARP enzyme, it induces a conformational change that strengthens the interaction between PARP and the DNA. This prevents the auto-PARylation-dependent release of PARP from the DNA, effectively creating a toxic PARP-DNA complex.[5] These trapped complexes are a significant source of cytotoxicity as they physically obstruct DNA replication and transcription, leading to the formation of DSBs.[1] The potency of PARP trapping varies among different PARP inhibitors, with some, like Talazoparib, being significantly more potent trappers than Olaparib.[5]

Synthetic Lethality in HR-Deficient Cancers

In healthy cells, the DSBs generated by PARP inhibition can be efficiently repaired by the Homologous Recombination (HR) pathway, a high-fidelity DNA repair mechanism. However, in cancer cells with mutations in key HR genes like BRCA1 or BRCA2, this repair pathway is deficient. The combination of PARP inhibition (leading to DSB formation) and a defective HR pathway is synthetically lethal, meaning that while a defect in either pathway alone is survivable, the simultaneous disruption of both leads to genomic instability, cell cycle arrest, and ultimately, apoptosis.[4]

Quantitative Data on Olaparib's Potency

The efficacy of Olaparib can be quantified through its half-maximal inhibitory concentration (IC50) for catalytic inhibition and its half-maximal effective concentration (EC50) for PARP trapping. These values can vary depending on the specific PARP enzyme, the cell line used, and the assay conditions.

| Parameter | Target | Reported IC50/EC50 (nM) | Reference |

| Catalytic Inhibition (IC50) | PARP1 | 1 - 5 | [2] |

| PARP2 | 1 - 12 | [2][6] | |

| PARP3 | 4 | [6] | |

| Tankyrase-1 (TNKS1) | 1230 | [6] | |

| Tankyrase-2 (TNKS2) | 2340 | [6] | |

| PARP Trapping (EC50) | PARP1 | Varies by cell line and assay, generally in the low micromolar range | [7][8] |

Table 1: In Vitro Potency of Olaparib

| PARP Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |

| Olaparib | 1 - 5 | 1 - 12 | [2][6] |

| Rucaparib | 0.8 - 7 | ~28 | [3][9] |

| Niraparib | 2 - 35 | 2 - 15.3 | [3] |

| Talazoparib | ~0.6 | ~1.2 | [2][9] |

| Veliparib | ~5.2 (Ki) | ~2.9 (Ki) | [2] |

Table 2: Comparative Catalytic Inhibition of Clinically Relevant PARP Inhibitors

Key Experimental Protocols

This section provides detailed methodologies for essential in vitro assays used to characterize the mechanism of action of Olaparib.

PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by measuring the amount of PAR produced.

Materials:

-

96-well plate coated with histone proteins

-

Recombinant human PARP1 enzyme

-

Biotinylated NAD+

-

Olaparib or other test compounds

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Olaparib in the assay buffer.

-

Add 50 µL of the diluted Olaparib or vehicle control to the histone-coated wells.

-

Add 25 µL of a solution containing recombinant PARP1 enzyme and biotinylated NAD+ to each well.

-

Incubate the plate at room temperature for 1 hour with gentle shaking.

-

Wash the plate three times with wash buffer to remove unbound reagents.

-

Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

-

Add 50 µL of stop solution to each well to quench the reaction. The color will change from blue to yellow.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition of PARP activity for each Olaparib concentration and determine the IC50 value.[10][11][12]

PARP Trapping Assay (Fluorescence Polarization-based)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.

Materials:

-

384-well black, low-volume plates

-

Recombinant human PARP1 enzyme

-

Fluorescently labeled DNA oligonucleotide containing a single-strand break

-

Olaparib or other test compounds

-

Assay buffer

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of Olaparib in the assay buffer.

-

In each well, combine the fluorescently labeled DNA oligonucleotide and the diluted Olaparib or vehicle control.

-

Add recombinant PARP1 enzyme to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization (FP) of each well using a plate reader. An increase in FP indicates the formation of a larger molecular complex (i.e., the trapped PARP-DNA complex).

-

Plot the change in FP against the inhibitor concentration to determine the EC50 for PARP trapping.[13][14][15]

Cell Viability Assay (MTT-based)

This assay determines the cytotoxic effect of Olaparib on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BRCA-mutant and BRCA-proficient)

-

96-well cell culture plates

-

Complete cell culture medium

-

Olaparib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Olaparib for a specified duration (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.[4][16]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow related to Olaparib's mechanism of action.

Caption: Signaling pathways involved in DNA repair and the mechanism of synthetic lethality induced by Olaparib.

Caption: A typical experimental workflow for a PARP activity ELISA to determine the IC50 of an inhibitor.

Conclusion

Olaparib's sophisticated dual mechanism of catalytic inhibition and PARP trapping provides a powerful strategy for targeting cancers with inherent DNA repair deficiencies. The principle of synthetic lethality, elegantly exploited by Olaparib, has paved the way for a new class of targeted cancer therapies. A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is crucial for the continued development and optimization of PARP inhibitors and for identifying new patient populations who may benefit from this therapeutic approach. This technical guide serves as a foundational resource for professionals in the field, aiming to facilitate further research and innovation in the exciting area of DNA damage response-targeted cancer therapy.

References

- 1. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olaparib modulates DNA repair efficiency, sensitizes cervical cancer cells to cisplatin and exhibits anti-metastatic property - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. PARP trapping is governed by the PARP inhibitor dissociation rate constant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. raybiotech.com [raybiotech.com]

- 11. assaygenie.com [assaygenie.com]

- 12. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Throughput Quantification of Olaparib in Human Plasma Using Olaparib-d5 as an Internal Standard by LC-MS/MS

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly those with BRCA1/2 mutations.[1][2] Accurate and reliable quantification of Olaparib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.[3][4] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olaparib in human plasma, employing its stable isotope-labeled analog, Olaparib-d5, as an internal standard to ensure high accuracy and precision.

Analytical Method Overview

The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification, monitoring specific precursor-to-product ion transitions for both Olaparib and this compound.

Quantitative Data Summary

The developed LC-MS/MS method was validated according to regulatory guidelines, demonstrating excellent performance in terms of linearity, precision, accuracy, and sensitivity. A summary of the key quantitative data is presented in the tables below.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) | Weighting Factor |

| Olaparib | 0.5 - 5000 | y = 0.0024x + 0.0012 | > 0.999 | 1/x² |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| LLOQ | 0.5 | ≤ 9.3 | 92.4 - 107.6 | ≤ 8.5 | 94.2 - 105.8 |

| LQC | 1.5 | ≤ 5.7 | 95.1 - 104.3 | ≤ 6.1 | 96.3 - 103.7 |

| MQC | 250 | ≤ 4.8 | 96.2 - 103.5 | ≤ 5.3 | 97.1 - 102.9 |

| HQC | 4000 | ≤ 3.9 | 97.1 - 102.8 | ≤ 4.5 | 98.0 - 101.5 |

LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control

Table 3: Recovery and Matrix Effect

| Analyte | QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Olaparib | 1.5 | 97.2 | 98.5 |

| 250 | 96.8 | 99.1 | |

| 4000 | 98.1 | 97.9 | |

| This compound | 100 | 97.5 | 98.8 |

Experimental Protocols

1. Materials and Reagents

-

Olaparib reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

-

Olaparib Stock Solution (1 mg/mL): Accurately weigh and dissolve Olaparib in methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Olaparib Working Solutions: Prepare serial dilutions of the Olaparib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3. Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to an autosampler vial.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | UPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient Elution | 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Olaparib) | m/z 435.2 → 281.1 |

| MRM Transition (this compound) | m/z 440.2 → 286.1 |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 500°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Visualizations

Caption: Workflow for Olaparib analysis by LC-MS/MS.

References

- 1. ashdin.com [ashdin.com]

- 2. researchgate.net [researchgate.net]

- 3. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring [mdpi.com]

- 4. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Olaparib in Plasma Using Olaparib-d5 as an Internal Standard

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Olaparib in plasma samples using a deuterated internal standard, Olaparib-d5. The described methods are intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioanalytical assays.

Introduction

Olaparib is a potent poly (ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of various cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.[1][2][3][4] Accurate and reliable quantification of Olaparib in plasma is crucial for understanding its pharmacokinetic profile, ensuring patient safety, and optimizing therapeutic outcomes. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Olaparib in human plasma, utilizing this compound as the internal standard to ensure high accuracy and precision.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib's mechanism of action is centered on the inhibition of PARP enzymes, which are critical components of the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1][2][3] In normal cells, if SSBs are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[1][3]

However, in cancer cells with BRCA1/2 mutations, the HR pathway is deficient.[1][2][3] When Olaparib inhibits PARP, SSBs accumulate and convert to DSBs. The compromised HR pathway in these cancer cells is unable to repair these DSBs, leading to genomic instability and ultimately, cell death.[1][3] This concept, where the combination of two non-lethal defects (a BRCA mutation and PARP inhibition) results in cell death, is known as synthetic lethality.[3]

Figure 1: Simplified signaling pathway of Olaparib's mechanism of action.

Experimental Protocols

This section outlines the detailed procedures for the quantification of Olaparib in plasma, including sample preparation, LC-MS/MS analysis, and data processing.

Materials and Reagents

-

Olaparib analytical standard

-

This compound internal standard

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Olaparib from plasma samples.

-

Thaw Samples: Allow frozen plasma samples, calibration standards, and quality control (QC) samples to thaw completely at room temperature.

-

Vortex: Vortex the thawed samples for 10 seconds to ensure homogeneity.[5]

-

Aliquoting: Pipette 50 µL of each plasma sample into a clean microcentrifuge tube.[5]

-

Add Internal Standard: Add 250 µL of the internal standard working solution (this compound in acetonitrile) to each tube.[5]

-

Precipitation: Vortex the mixture for 10 seconds to precipitate the plasma proteins.[5]

-

Centrifugation: Centrifuge the tubes at 16,200 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]

-

Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the instrumental conditions for the analysis of Olaparib and this compound.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Waters Symmetry Shield C18 (4.6 x 50 mm, 5 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Refer to specific validated methods for gradient details. A common starting point is a gradient from low to high organic phase over several minutes. |

| Flow Rate | 0.4 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 35 - 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Olaparib | m/z 435.2 → 367.0[5] |

| This compound | m/z 440.2 → 372.0 (representative) |

| Ion Source Voltage | 5000 V |

| Source Temperature | 382°C |

| Collision Energy | 38 V |

Note: The exact m/z transition for this compound may vary slightly based on the position of the deuterium labels. The provided value is a representative example.

Figure 2: Workflow for the quantitative analysis of Olaparib in plasma.

Data Presentation and Performance Characteristics

A summary of typical performance characteristics for a validated LC-MS/MS assay for Olaparib in human plasma is presented below.

Table 3: Assay Performance Characteristics

| Parameter | Typical Value |

| Linearity Range | 3 - 600 ng/mL[6] |

| Correlation Coefficient (r²) | > 0.998[7] |

| Intra-day Precision (%CV) | ≤ 2%[6] |

| Inter-day Precision (%CV) | ≤ 2%[6] |

| Intra-day Accuracy (% Nominal) | 95 - 98.4%[6] |

| Inter-day Accuracy (% Nominal) | 95 - 98.4%[6] |

| Extraction Recovery | 96.15 - 98.34%[6] |

| Lower Limit of Quantification (LLOQ) | 3 ng/mL[6] |

Note: These values are examples from a specific study and may vary depending on the exact methodology and instrumentation used.

Conclusion

The LC-MS/MS method described, utilizing this compound as an internal standard, provides a sensitive, specific, and reliable approach for the quantitative analysis of Olaparib in human plasma. This methodology is well-suited for a variety of research and clinical applications, including pharmacokinetic profiling and therapeutic drug monitoring, ultimately contributing to the safe and effective use of this important anticancer agent. The provided protocols and performance data serve as a valuable resource for laboratories implementing this analytical technique.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. targetedonc.com [targetedonc.com]

- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]

- 4. urology-textbook.com [urology-textbook.com]

- 5. LC-MS/MS Method for the Quantification of PARP Inhibitors Olaparib, Rucaparib and Niraparib in Human Plasma and Dried Blood Spot: Development, Validation and Clinical Validation for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashdin.com [ashdin.com]

- 7. ashdin.com [ashdin.com]

Application Notes and Protocols for Olaparib-d5 in Preclinical Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olaparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor that has demonstrated significant efficacy in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1] Preclinical pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, providing critical data to inform clinical trial design. The use of a stable isotope-labeled version of the drug, such as Olaparib-d5, as the analyte in preclinical PK studies allows for precise quantification and differentiation from endogenous compounds, ensuring high accuracy and sensitivity of the bioanalytical method.

These application notes provide detailed protocols for conducting preclinical pharmacokinetic studies of this compound in rodent models, including dose formulation, administration, sample collection, and bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Olaparib exerts its cytotoxic effects through the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[2][3] In normal cells, unrepaired SSBs can lead to double-strand breaks (DSBs) during DNA replication, which are then repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the repair of these DSBs is compromised. The inhibition of PARP by Olaparib in these HR-deficient cells leads to an accumulation of unrepaired DSBs, genomic instability, and ultimately, cell death through a mechanism known as synthetic lethality.[4]

Preclinical Pharmacokinetic Study Protocol

This protocol outlines a typical pharmacokinetic study of this compound in a rodent model (e.g., Sprague-Dawley rats).

Materials and Reagents

-

This compound (Test Article)

-

Olaparib (for analytical standard)

-

Telmisartan or other suitable internal standard (IS) for LC-MS/MS

-

Vehicle for dosing (e.g., 10% DMSO in 0.5% methylcellulose)

-

Heparin or EDTA tubes for blood collection

-

Methanol, Acetonitrile, Formic Acid, Ammonium Acetate (LC-MS grade)

-

Ultrapure water

-

Rat plasma (for calibration standards and quality controls)

Animal Model

-

Species: Male Sprague-Dawley rats

-

Number of animals: n = 3-5 per time point or per group for serial sampling

-

Acclimatization: Minimum of 5 days before the study

-

Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

-

Fasting: Overnight fasting before dosing, with free access to water.

Dose Formulation and Administration

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

On the day of dosing, dilute the stock solution with the vehicle to the final desired concentration. For example, for a 10 mg/kg oral dose in rats, a typical formulation could be 1 mg/mL.

-

Administer this compound to the rats via oral gavage (PO) or intravenous (IV) injection. The administration volume should be appropriate for the animal's weight (e.g., 10 mL/kg for oral gavage in rats).

Sample Collection

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points. A typical sampling schedule for an oral dose would be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately transfer the collected blood into heparinized or EDTA-containing tubes. Centrifuge the tubes at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific LC-MS/MS method is required for the quantification of this compound in plasma samples.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples, calibration standards, and quality control samples on ice.

-

To 50 µL of each plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Telmisartan at 100 ng/mL).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are example LC-MS/MS conditions that can be optimized for a specific instrument.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B, then re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 439.2 → 281.1Olaparib: m/z 435.2 → 367.0IS (Telmisartan): m/z 515.2 → 276.2 |

Calibration Curve and Quality Control

-

Prepare calibration standards by spiking known concentrations of this compound into blank rat plasma (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Analyze the calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the assay.

Data Presentation and Pharmacokinetic Analysis

The plasma concentration-time data for this compound should be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin. The key pharmacokinetic parameters to be determined are summarized in the table below.

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Terminal half-life |

| CL/F | Apparent total body clearance (for oral administration) |

| Vd/F | Apparent volume of distribution (for oral administration) |

Example Pharmacokinetic Data for Olaparib in Rats (Oral Administration)

The following table presents example pharmacokinetic parameters for Olaparib (non-deuterated) in rats after a single oral dose, which can serve as a reference for what to expect in a study with this compound.

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-inf) (ng·h/mL) | t1/2 (h) |

| 10 | 1500 ± 300 | 2.0 ± 0.5 | 8500 ± 1200 | 4.5 ± 0.8 |

| 50 | 6500 ± 1100 | 2.5 ± 0.7 | 42000 ± 5500 | 5.1 ± 1.0 |

Note: These are hypothetical data for illustrative purposes and may not represent actual experimental results.

Conclusion

The use of this compound in preclinical pharmacokinetic studies provides a robust and accurate method for characterizing the ADME properties of this important PARP inhibitor. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers in the field of drug development. Careful execution of these studies will yield high-quality data that is essential for the successful translation of preclinical findings to clinical applications.

References

Application Note: High-Throughput Quantification of Olaparib in Human Plasma using LC-MS/MS with Olaparib-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Olaparib in human plasma. Olaparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, is a key therapeutic agent in the treatment of certain types of cancers, including ovarian and breast cancer. This method utilizes a stable isotope-labeled internal standard, Olaparib-d5, to ensure high accuracy and precision. The protocol details a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation, making it suitable for high-throughput analysis in clinical research and drug development settings. All quantitative data and experimental parameters are provided to enable immediate implementation in a laboratory setting.

Introduction

Olaparib is an oral PARP inhibitor that has demonstrated significant efficacy in the treatment of cancers with mutations in the BRCA1 and BRCA2 genes. Therapeutic drug monitoring (TDM) of Olaparib can be beneficial for optimizing patient dosage and minimizing toxicity. LC-MS/MS is the preferred method for the quantification of small molecule drugs in biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Olaparib in human plasma using this compound.

Experimental

Materials and Reagents

-

Olaparib reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium formate

-

Human plasma (K2EDTA as anticoagulant)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Stock Solutions and Standards

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Olaparib and this compound in methanol to prepare individual 1 mg/mL stock solutions.

Working Standard Solutions:

-

Prepare serial dilutions of the Olaparib stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and quality control (QC) samples.

Internal Standard Working Solution (100 ng/mL):

-